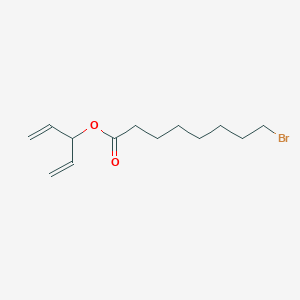

penta-1,4-dien-3-yl 8-bromooctanoate

Description

Penta-1,4-dien-3-yl 8-bromooctanoate is a synthetic organic compound featuring a penta-1,4-dien-3-yl group esterified with 8-bromooctanoic acid. Its structure combines a conjugated diene system with a brominated aliphatic chain, which may confer unique physicochemical and biological properties. The compound is part of a broader class of curcumin derivatives, which are often explored for their bioactivity, including antiviral and enzyme inhibitory effects .

Properties

CAS No. |

827624-52-2 |

|---|---|

Molecular Formula |

C13H21BrO2 |

Molecular Weight |

289.21 g/mol |

IUPAC Name |

penta-1,4-dien-3-yl 8-bromooctanoate |

InChI |

InChI=1S/C13H21BrO2/c1-3-12(4-2)16-13(15)10-8-6-5-7-9-11-14/h3-4,12H,1-2,5-11H2 |

InChI Key |

NRWDVUKOIXOHME-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C=C)OC(=O)CCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penta-1,4-dien-3-yl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with penta-1,4-dien-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Penta-1,4-dien-3-yl 8-bromooctanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 8-bromooctanoate moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The penta-1,4-dien-3-yl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The double bonds in the penta-1,4-dien-3-yl group can be reduced to form saturated compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated esters.

Scientific Research Applications

Penta-1,4-dien-3-yl 8-bromooctanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which penta-1,4-dien-3-yl 8-bromooctanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The bromine atom and the conjugated diene system can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Curcumin Derivatives

Penta-1,4-dien-3-yl 8-bromooctanoate shares structural similarities with curcumin derivatives, particularly those containing the penta-1,4-diene-3-one scaffold. Key analogues include:

- 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene-3-one: A curcuminoid with acetylcholinesterase inhibitory activity, featuring aryl substituents instead of an ester group .

- Penta-1,4-diene-3-one oxime ether derivatives : These compounds, modified with quinazolin-4(3H)-one scaffolds, exhibit antiviral activity against Tobacco Mosaic Virus (TMV) .

Structural Differences :

- The bromooctanoate ester in the target compound introduces a long aliphatic chain and bromine, enhancing lipophilicity compared to hydroxyl- or methoxy-substituted analogues.

- The absence of aromatic rings in the ester group distinguishes it from aryl-substituted curcuminoids.

Brominated Compounds

- Penta-1 (BDE-99 metabolite) : A penta-brominated diphenyl ether detected in environmental studies, formed via debromination of BDE-207. While unrelated in structure, both compounds highlight bromine’s role in persistence and bioaccumulation .

Antiviral Activity

- Comparison with 1,5-Bis(aryl)penta-1,4-diene-3-ones : These compounds show acetylcholinesterase inhibition (IC$_{50}$ values: 2–10 µM), indicating divergent bioactivity due to substituent variation .

Environmental Impact

Physicochemical Properties

| Property | This compound | 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene-3-one | Penta-1,4-diene-3-one Oxime Ether |

|---|---|---|---|

| Molecular Weight | ~285 g/mol (estimated) | ~368 g/mol | ~300–400 g/mol |

| Substituents | 8-Bromooctanoate ester | 4-Hydroxy-3-methoxyphenyl groups | Quinazolinone scaffold |

| LogP (Lipophilicity) | High (due to bromine and chain) | Moderate (polar aryl groups) | Moderate to high |

| Bioactivity | Antiviral (inferred) | Acetylcholinesterase inhibition | Antiviral |

Key Research Findings

Curcumin Derivatives: The penta-1,4-diene scaffold is versatile, enabling modifications for diverse biological targets.

Activity Trade-offs : Aryl-substituted analogues (e.g., 1,5-bis(aryl) derivatives) prioritize enzyme inhibition, while aliphatic esters may favor antiviral effects .

Environmental Considerations : Brominated aliphatic esters likely have lower persistence than aromatic brominated compounds (e.g., PBDEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.